molecular formula C23H22BrN3O2S B11599961 5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B11599961
M. Wt: 484.4 g/mol
InChI Key: AWBIKWKSTZCTTB-UHFFFAOYSA-N
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Description

5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common approach is the condensation of a bromo-substituted phenol with a phenylmethoxy group, followed by cyclization and introduction of the triazatricyclo structure. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one apart from similar compounds is its unique tricyclic structure and the presence of both bromine and sulfur atoms. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H22BrN3O2S

Molecular Weight

484.4 g/mol

IUPAC Name

5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C23H22BrN3O2S/c1-27-10-9-16-19(12-27)30-23-20(16)22(28)25-21(26-23)17-11-15(24)7-8-18(17)29-13-14-5-3-2-4-6-14/h2-8,11,21,26H,9-10,12-13H2,1H3,(H,25,28)

InChI Key

AWBIKWKSTZCTTB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5

Origin of Product

United States

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